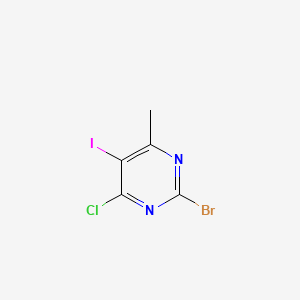

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C₅H₃BrClIN₂. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of bromine, chlorine, iodine, and a methyl group attached to the pyrimidine ring. This unique combination of substituents makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common method involves the halogenation of 6-methylpyrimidine, followed by selective substitution reactions to introduce the bromine, chlorine, and iodine atoms at the desired positions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow systems and advanced purification techniques ensures the efficient and cost-effective production of the compound. The choice of reagents and reaction conditions is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions may involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules.

Biology: In biological research, the compound is used to study the effects of halogenated pyrimidines on cellular processes. It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential inhibitors of specific enzymes or receptors. Research is ongoing to explore its therapeutic applications in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine depends on its specific application and the target molecule. In general, the compound can interact with biological targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The molecular pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

- 2-Bromo-4-chloro-5-iodopyrimidine

- 2-Bromo-4-chloro-6-methylpyrimidine

- 2-Bromo-5-iodo-6-methylpyrimidine

Comparison: Compared to similar compounds, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is unique due to the presence of all three halogens (bromine, chlorine, and iodine) and a methyl group on the pyrimidine ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications. The presence of multiple halogens also enhances its potential for forming diverse derivatives with unique properties.

Biological Activity

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a halogenated pyrimidine derivative that has gained attention for its potential biological activities. This compound features bromine, chlorine, and iodine substituents at the 2, 4, and 5 positions, respectively, along with a methyl group at the 6 position. Its unique structural characteristics contribute to its reactivity and potential therapeutic applications.

The molecular formula of this compound is C7H5BrClIN with a molecular weight of approximately 290.38 g/mol. The presence of multiple halogens enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and other transformations.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug discovery and development.

Antimicrobial Activity

Studies have shown that halogenated pyrimidines can possess antimicrobial properties. For instance, compounds structurally related to this compound have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds typically range from 4.69 to 156.47 µM against various bacterial strains, indicating moderate to good antibacterial activity .

The mechanism of action for this compound is believed to involve interaction with biological macromolecules such as enzymes or receptors. The halogen atoms may enhance binding affinity to specific targets, thereby modulating their activity. This interaction can lead to alterations in metabolic pathways or cellular signaling processes.

Case Studies

- Antibacterial Studies : In a comprehensive study assessing the antibacterial properties of halogenated pyrimidines, derivatives similar to this compound were tested against various bacterial strains. Results indicated that these compounds exhibited significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

- Antifungal Activity : Research has also explored the antifungal properties of related compounds. For instance, certain derivatives demonstrated MIC values against Candida albicans ranging from 16.69 to 78.23 µM, highlighting their potential as antifungal agents .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-4-chloro-6-methylpyrimidine | Similar halogenation pattern but lacks iodine at position 5 | Potentially less reactive due to fewer halogens |

| 4-Chloro-5-bromo-2-methylpyrimidine | Different halogen positioning | May exhibit different biological activities |

| 4-Chloro-5-fluoro-pyrimidine | Fluorinated instead of iodinated | Fluorination may enhance stability and reactivity |

| 2-Iodo-4-chloro-pyrimidine | Iodine at position 2 instead of bromine | Different reactivity profile due to iodine placement |

This table illustrates the diversity within the pyrimidine class and emphasizes the unique reactivity and potential applications of this compound.

Properties

IUPAC Name |

2-bromo-4-chloro-5-iodo-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEAGEORVHYFOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Br)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClIN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.